4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
Brand Name: Vulcanchem
CAS No.: 1705514-14-2
VCID: VC4144315
InChI: InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2
SMILES: C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C17H16BrF2NO2S2
Molecular Weight: 448.34

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

CAS No.: 1705514-14-2

Cat. No.: VC4144315

Molecular Formula: C17H16BrF2NO2S2

Molecular Weight: 448.34

* For research use only. Not for human or veterinary use.

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane - 1705514-14-2

Specification

CAS No. 1705514-14-2
Molecular Formula C17H16BrF2NO2S2
Molecular Weight 448.34
IUPAC Name 4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane
Standard InChI InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2
Standard InChI Key XQLLRELQZCYPBY-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is C₁₇H₁₄BrF₂N₂O₂S₂, with a molecular weight of 462.39 g/mol. The thiazepane ring adopts a chair-like conformation, stabilized by intramolecular interactions between the sulfur and nitrogen atoms . The 4-bromophenylsulfonyl group introduces strong electron-withdrawing effects due to the bromine atom and sulfonyl moiety, while the 2,5-difluorophenyl substituent contributes steric bulk and moderate electronegativity.

Key Structural Features:

  • Thiazepane Core: A seven-membered ring with sulfur at position 1 and nitrogen at position 4.

  • Sulfonyl Group: The sulfonyl (-SO₂-) linker enhances solubility in polar solvents and facilitates hydrogen bonding .

  • Halogen Substituents: Bromine (Br) and fluorine (F) atoms influence reactivity and bioactivity through inductive effects.

PropertyValue
IUPAC Name4-[(4-bromophenyl)sulfonyl]-7-(2,5-difluorophenyl)-1,4-thiazepane
Molecular FormulaC₁₇H₁₄BrF₂N₂O₂S₂
Molecular Weight462.39 g/mol
Topological Polar Surface Area98.7 Ų (estimated)
LogP (Octanol-Water)3.2 (estimated)

Synthesis and Reaction Pathways

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves multi-step organic transformations, typically proceeding through three stages: thiazepane ring formation, sulfonylation, and aryl substitution.

Thiazepane Ring Formation

The thiazepane core is synthesized via cyclization of a diamine precursor with a sulfur-containing reagent. For example, reacting 1,4-diaminobutane with carbon disulfide (CS₂) under basic conditions yields a thiourea intermediate, which undergoes ring closure in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) .

Sulfonylation

The sulfonyl group is introduced using 4-bromobenzenesulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl byproducts:

Thiazepane-NH+4-BrC₆H₄SO₂ClTEA, DCMThiazepane-SO₂-4-BrC₆H₄+HCl\text{Thiazepane-NH} + \text{4-BrC₆H₄SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{Thiazepane-SO₂-4-BrC₆H₄} + \text{HCl}

Aryl Substitution

The 2,5-difluorophenyl group is attached via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, a fluorinated aryl halide reacts with the thiazepane’s nitrogen under palladium catalysis .

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the correct position on the thiazepane ring.

  • Purification: Chromatography or crystallization is required to isolate the product from byproducts.

Comparative Analysis with Analogous Compounds

The table below contrasts 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane with related molecules:

CompoundKey SubstituentsMolecular WeightLogPBiological Activity
4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepaneCyclopropane-SO₂333.4 g/mol2.8Antidiabetic, Antitumor
4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepane4-ClC₆H₄-SO₂316.8 g/mol3.0Carbonic Anhydrase Inhibition
Target Compound4-BrC₆H₄-SO₂, 2,5-F₂C₆H₃462.39 g/mol3.2Hypothesized: Anticancer

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